molecular formula C14H20N2O2 B2863941 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide CAS No. 250714-61-5

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide

Cat. No.: B2863941
CAS No.: 250714-61-5
M. Wt: 248.326
InChI Key: GMBGIJWMVZWPKH-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-(morpholin-4-yl)phenyl]propanamide is a propanamide derivative characterized by a methyl group on the α-carbon of the amide backbone and a para-substituted morpholinyl group on the phenyl ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and modulates electronic properties, making this compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name

2-methyl-N-(4-morpholin-4-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)14(17)15-12-3-5-13(6-4-12)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBGIJWMVZWPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide involves several steps, typically starting with the preparation of the morpholine derivative. The synthetic route often includes the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Attachment of the Phenyl Group: The morpholine ring is then reacted with a phenyl derivative, such as 4-bromophenylamine, under suitable conditions to form the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanamide derivative, such as 2-methylpropanoyl chloride, under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Methyl-N-[4-(morpholin-4-yl)phenyl]propanamide and Analogs
Compound Name Amide Substituent Phenyl Ring Substituent Notable Functional Groups CAS/Reference
2-Methyl-N-[4-(morpholin-4-yl)phenyl]propanamide Methyl 4-Morpholinyl Morpholine, methylamide -
Flutamide (Antiandrogen) Methyl 4-Nitro-3-(trifluoromethyl) Nitro, trifluoromethyl 13311-84-7
2-Chloro-N-[4-(morpholin-4-yl)phenyl]propanamide Chloro 4-Morpholinyl Morpholine, chloroamide 743444-43-1
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide Methoxynaphthyl 4-Methylsulfonyl Sulfone, methoxynaphthyl -
3-Amino-3-(hydroxyimino)-N-[4-(4-morpholinyl)phenyl]propanamide Amino-hydroxyimino 4-Morpholinyl Hydroxyimino, morpholine 793727-57-8

Key Observations :

  • Morpholine vs. Electron-Withdrawing Groups: The morpholine group in the target compound contrasts with electron-withdrawing substituents like nitro (-NO₂) and trifluoromethyl (-CF₃) in Flutamide. These groups alter the phenyl ring’s electron density, influencing binding affinity in biological systems .
  • Chloro vs.
  • Sulfone and Naphthyl Groups : Bulkier substituents, such as methylsulfonyl or methoxynaphthyl, may enhance steric hindrance, impacting interactions with hydrophobic binding pockets .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility Trends Key Spectral Data (IR, NMR) Reference
2-Methyl-N-[4-(morpholin-4-yl)phenyl]propanamide Not reported Moderate (polar solvents) Expected: N-H (~3280 cm⁻¹), C=O (~1650 cm⁻¹) -
Flutamide 111–113 Low (lipophilic) C=O (1658 cm⁻¹), aromatic (1518 cm⁻¹)
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide 228–230 Low (due to sulfone) O=S=O (1336, 1165 cm⁻¹)
2-Chloro-N-[4-(morpholin-4-yl)phenyl]propanamide Not reported Moderate C-Cl (750–550 cm⁻¹)

Analysis :

  • Melting Points : Sulfone-containing compounds (e.g., 228–230°C ) exhibit higher melting points than morpholine derivatives due to stronger dipole-dipole interactions.
  • Solubility : Morpholine’s oxygen and nitrogen atoms improve solubility in polar solvents, whereas lipophilic groups (e.g., trifluoromethyl in Flutamide) reduce it .

Biological Activity

2-Methyl-N-[4-(morpholin-4-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molar mass of approximately 250.31 g/mol, it contains a morpholine ring that suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to various therapeutic effects. The exact mechanisms depend on the target interaction but generally involve enzyme inhibition or receptor modulation, which are critical for its potential use in treating diseases.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide has antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Antiviral Activity : Preliminary investigations suggest that the compound may possess antiviral properties, although detailed studies are required to establish efficacy and mechanisms.
  • Anticancer Potential : The compound has been studied for its anticancer effects. It has shown activity against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting its potential as an anticancer therapeutic .
  • Enzyme Inhibition Studies :
    • Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The findings revealed that 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide could effectively inhibit enzyme activity at low concentrations, highlighting its potential as a targeted therapeutic agent .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with structurally similar compounds demonstrated that 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide exhibited superior biological activity, particularly in terms of binding affinity and cytotoxic effects against certain cancer cell lines .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (µM)Reference
AntimicrobialVarious pathogensN/A
AntiviralViral infectionsN/A
AnticancerMCF-7 (breast cancer)0.65
U-937 (monocytic leukemia)1.47
Enzyme InhibitionSpecific enzymesLow µM concentrations

Discussion

The diverse biological activities of 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide highlight its potential as a multi-functional therapeutic agent. Its ability to interact with various biological targets suggests that it could be developed for multiple applications in medicine, particularly in oncology and infectious disease management.

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